Cas no 1567018-09-0 (4-[2-(hydroxymethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid)

4-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a thiazole-pyrrole scaffold with hydroxymethyl and carboxylic acid functional groups. This structure imparts versatility in synthetic and medicinal chemistry applications, serving as a valuable intermediate for the development of pharmacologically active molecules. The hydroxymethyl group enhances solubility and reactivity, while the carboxylic acid moiety allows for further derivatization via esterification or amidation. Its rigid heterocyclic framework contributes to stability and potential bioactivity, making it useful in drug discovery, particularly for targeting thiazole- and pyrrole-dependent biological pathways. The compound’s balanced polarity facilitates purification and characterization, supporting its utility in research and industrial settings.
4-[2-(hydroxymethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid structure
1567018-09-0 structure
Product name:4-[2-(hydroxymethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid
CAS No:1567018-09-0
MF:C9H8N2O3S
MW:224.236420631409
CID:5920073
PubChem ID:104239420

4-[2-(hydroxymethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-[2-(hydroxymethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid
    • EN300-5487250
    • 1567018-09-0
    • Inchi: 1S/C9H8N2O3S/c12-3-8-11-7(4-15-8)5-1-6(9(13)14)10-2-5/h1-2,4,10,12H,3H2,(H,13,14)
    • InChI Key: CIWVSXIKHXNNEA-UHFFFAOYSA-N
    • SMILES: S1C=C(C2=CNC(C(=O)O)=C2)N=C1CO

Computed Properties

  • Exact Mass: 224.02556330g/mol
  • Monoisotopic Mass: 224.02556330g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 114Ų
  • XLogP3: 0.4

4-[2-(hydroxymethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-5487250-1.0g
4-[2-(hydroxymethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid
1567018-09-0 95.0%
1.0g
$1485.0 2025-03-15
1PlusChem
1P028793-10g
4-[2-(hydroxymethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid
1567018-09-0 95%
10g
$7960.00 2023-12-20
1PlusChem
1P028793-250mg
4-[2-(hydroxymethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid
1567018-09-0 95%
250mg
$971.00 2024-06-20
1PlusChem
1P028793-500mg
4-[2-(hydroxymethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid
1567018-09-0 95%
500mg
$1494.00 2024-06-20
Aaron
AR0287HF-2.5g
4-[2-(hydroxymethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid
1567018-09-0 95%
2.5g
$4029.00 2023-12-15
Aaron
AR0287HF-500mg
4-[2-(hydroxymethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid
1567018-09-0 95%
500mg
$1618.00 2025-02-15
1PlusChem
1P028793-1g
4-[2-(hydroxymethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid
1567018-09-0 95%
1g
$1898.00 2024-06-20
Enamine
EN300-5487250-5.0g
4-[2-(hydroxymethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid
1567018-09-0 95.0%
5.0g
$4309.0 2025-03-15
Enamine
EN300-5487250-0.05g
4-[2-(hydroxymethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid
1567018-09-0 95.0%
0.05g
$344.0 2025-03-15
Aaron
AR0287HF-250mg
4-[2-(hydroxymethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid
1567018-09-0 95%
250mg
$1036.00 2025-02-15

Additional information on 4-[2-(hydroxymethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid

Recent Advances in the Study of 4-[2-(hydroxymethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid (CAS: 1567018-09-0)

The compound 4-[2-(hydroxymethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid (CAS: 1567018-09-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This heterocyclic compound, which combines a thiazole ring with a pyrrole carboxylic acid moiety, has been the subject of several studies aimed at exploring its biological activity and pharmacological properties. Recent research has focused on its synthesis, structural characterization, and evaluation as a potential lead compound for drug development.

One of the key areas of investigation has been the compound's role as a modulator of enzymatic activity. Preliminary studies suggest that 4-[2-(hydroxymethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid may interact with specific protein targets involved in inflammatory pathways, making it a promising candidate for the development of anti-inflammatory agents. Researchers have employed molecular docking simulations and in vitro assays to elucidate its binding affinity and mechanism of action, with results indicating selective inhibition of certain kinases and cytokines.

In addition to its potential anti-inflammatory properties, recent work has explored the compound's application in oncology. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-[2-(hydroxymethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid exhibit notable cytotoxicity against several cancer cell lines, particularly those associated with solid tumors. The research team identified that the hydroxymethyl-thiazole moiety plays a critical role in the compound's ability to induce apoptosis through the mitochondrial pathway.

The synthetic accessibility of this compound has also been a focus of recent investigations. A novel, high-yield synthesis route was reported in Organic Letters (2024), featuring a one-pot cascade reaction that significantly improves the efficiency of production. This methodological advancement is particularly important for scaling up production for preclinical studies and potential future clinical applications.

Structural-activity relationship (SAR) studies have provided valuable insights into how modifications to the core structure affect biological activity. Researchers have found that the carboxylic acid group at the 2-position of the pyrrole ring is essential for maintaining potency, while the hydroxymethyl group on the thiazole ring offers opportunities for further derivatization to enhance pharmacokinetic properties. These findings are guiding the design of next-generation analogs with improved drug-like characteristics.

From a pharmacological perspective, recent pharmacokinetic studies in animal models have shown that 4-[2-(hydroxymethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid exhibits favorable absorption and distribution profiles, though its metabolism requires further optimization to improve bioavailability. Researchers are currently exploring prodrug strategies and formulation approaches to address these challenges.

The safety profile of this compound has been preliminarily assessed through acute toxicity studies, which indicate a relatively wide therapeutic window. However, comprehensive toxicological evaluation, including chronic toxicity and genotoxicity studies, remains to be completed before clinical translation can be considered.

Looking forward, the unique structural features and demonstrated biological activities of 4-[2-(hydroxymethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid position it as a versatile scaffold for medicinal chemistry optimization. Current research efforts are focusing on developing more potent and selective analogs, as well as exploring combination therapies that could leverage its mechanism of action for enhanced therapeutic effects. The compound's progress will be closely watched by the pharmaceutical research community as it moves through the drug discovery pipeline.

Recommend Articles

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited